3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Overview
Description
This compound can be genetically encoded into proteins, allowing researchers to fluorescently label any protein with a single amino acid substitution . This unique property makes it a valuable tool for imaging biological processes in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-ANAP (trifluoroacetate salt) is synthesized through a series of chemical reactions starting from commercially available precursorsThe final step involves the formation of the trifluoroacetate salt to enhance the solubility and stability of the compound .
Industrial Production Methods
The industrial production of L-ANAP (trifluoroacetate salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
L-ANAP (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: The amino and acetyl groups can participate in substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of L-ANAP with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
L-ANAP (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions in living cells.
Medicine: Utilized in the development of diagnostic tools and imaging techniques for various diseases.
Industry: Applied in the development of new materials and technologies for fluorescence-based applications .
Mechanism of Action
The mechanism by which L-ANAP (trifluoroacetate salt) exerts its effects involves its incorporation into proteins through genetic encoding. Once incorporated, the compound’s intrinsic fluorescence allows researchers to visualize and study the protein’s behavior in real-time. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be monitored using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
L-ANAP methyl ester derivative: Another version of L-ANAP that relies on cellular esterase activity to enter cells non-reversibly.
Other fluorescent unnatural amino acids: Compounds like L-ANAP OMe and other derivatives with similar fluorescence properties.
Uniqueness
L-ANAP (trifluoroacetate salt) is unique due to its high solubility, stability, and ability to be genetically encoded into proteins. Its smaller size compared to traditional organic fluorophores makes it an ideal choice for various research applications .
Properties
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.C2HF3O2/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;3-2(4,5)1(6)7/h2-7,14,17H,8,16H2,1H3,(H,19,20);(H,6,7)/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBUPLAWLNJPO-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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